Sodium hydroxysulphamate
Description
Nomenclature and Chemical Classification of Hydroxysulphamate Compounds
The naming and classification of hydroxysulphamate compounds are rooted in their relationship to hydroxylamine (B1172632) and sulfuric acid derivatives.
Hydroxylamine-O-sulfonic acid (HOSA) is the foundational compound from which sodium hydroxysulphamate is derived. Its IUPAC name is amino hydrogen sulfate (B86663), and it is also known by synonyms such as aminosulfuric acid and (aminooxy)sulfonic acid. wikipedia.orgnih.govthermofisher.com Structurally, HOSA is an isomer of sulfamic acid. While both are zwitterionic in the solid state, HOSA is represented as ⁺H₃NOSO₃⁻, analogous to sulfamic acid's H₃N⁺SO₃⁻ structure. wikipedia.org This zwitterionic nature, where the amino group is protonated and the sulfonic acid group is deprotonated, is a key feature of its chemistry. This compound is formed by the replacement of the acidic proton of the sulfonic acid group with a sodium ion.
Hydroxysulphamates belong to a class of N-S compounds characterized by a single bond between the nitrogen and the oxygen, which is in turn bonded to the sulfur atom of a sulfonate group (N-O-S linkage). This distinguishes them from other families such as:
Sulfonamides: Which contain a direct sulfur-nitrogen bond (R-SO₂-NR'R'').
Sulfimides (Sulfilimines): Featuring a sulfur-nitrogen double bond (R₂S=NR'). wikipedia.org
Thiazoles and Isothiazoles: These are five-membered heterocyclic compounds containing both a sulfur and a nitrogen atom within the ring. wikipedia.org
The N-O-S linkage in hydroxysulphamates imparts unique reactivity, allowing the nitrogen center to act as both a nucleophile and an electrophile depending on the reaction conditions. ntu.ac.uk
Historical Context of Hydroxysulphamate Research and Discovery
The history of hydroxysulphamates is intrinsically linked to the synthesis of their parent compound, hydroxylamine, and the broader development of industrial chemistry in the late 19th and early 20th centuries.
The foundational work on the synthesis of related compounds was laid by the German chemist Friedrich Raschig. In 1887, Raschig patented a process for producing hydroxylamine. wikipedia.orgpotsdam.edu A key feature of this industrial process is the reduction of a nitrite (B80452), such as ammonium (B1175870) or sodium nitrite, with bisulfite and sulfur dioxide. wikipedia.orggoogleapis.com This reaction proceeds through the formation of a hydroxylamine disulfonate intermediate, specifically diammonium hydroxylaminedisulfonate ((NH₄)₂[HON(SO₃)₂]). potsdam.eduwikipedia.org
The crucial steps in the Raschig process are:
Reaction of ammonium nitrite with sulfur dioxide and ammonia (B1221849) to form the hydroxylamine disulfonate salt. potsdam.eduwikipedia.org
Subsequent hydrolysis of this disulfonate, which yields hydroxylammonium sulfate. wikipedia.orgwikipedia.org
This process was a significant innovation, providing a viable route for the large-scale production of hydroxylamine, which is a key precursor for materials like Nylon-6. wikipedia.org While the Raschig process focuses on hydroxylamine, the intermediate formation and isolation of hydroxylamine disulfonates were critical steps in the development of this area of chemistry. A laboratory method for preparing hydroxylamine-O-sulfonic acid itself, by treating hydroxylamine sulfate with chlorosulfonic acid, was first published in 1925 and later refined. wikipedia.orgorgsyn.org
Initial research focused on the synthesis and basic characterization of these compounds. Over time, a more nuanced understanding of their structure and reactivity emerged. A significant step was the recognition of the zwitterionic structure of HOSA in the solid state, which helped to explain its physical properties and reactivity. wikipedia.org The realization that HOSA could act as a versatile aminating agent, capable of transferring an -NH₂ group to a wide variety of substrates, marked a pivotal point in its chemical history. This dual electrophilic and nucleophilic nature of the nitrogen atom has been a subject of continuous study and exploitation. ntu.ac.uk
Academic Significance and Contemporary Research Directions
In recent decades, hydroxylamine-O-sulfonic acid (HOSA) has become a widely available and valuable reagent in synthetic organic chemistry, prized for its stability, ease of handling, and versatility. ntu.ac.ukresearchgate.netresearcher.life Contemporary research focuses on leveraging its unique reactivity to develop novel synthetic methodologies.
HOSA is extensively used as a nitrogen source for the formation of various chemical bonds, including C-N, S-N, O-N, and N-N, often under mild, metal-free conditions. researchgate.netresearcher.life Its applications are prominent in the synthesis of nitrogen-containing compounds, which are crucial scaffolds in pharmaceuticals and agrochemicals. researchgate.netfishersci.ca
Key areas of modern research include:
Synthesis of Heterocycles: HOSA is a key reagent in the synthesis of strained, nitrogen-containing rings like aziridines and diaziridines from alkenes and carbonyl compounds, respectively. chemrxiv.orgresearchgate.net Recent studies have demonstrated practical methods for the intermolecular aziridination of even non-activated alkenes using HOSA. chemrxiv.orgnih.gov It is also employed in the synthesis of more complex heterocycles such as isoquinolines, where it can act as an in-situ directing group and internal oxidant. researchgate.net
Amination Reactions: It remains a go-to reagent for the N-amination of various substrates, including tertiary amines and heterocyclic compounds like pyridine (B92270) and benzotriazole, to form the corresponding hydrazinium (B103819) salts or N-aminoheterocycles. wikipedia.orgntu.ac.uk
Formation of Nitriles and Amides: HOSA efficiently converts aldehydes into nitriles and can facilitate the Beckmann rearrangement of certain ketones to form amides. wikipedia.orgresearchgate.net
The ongoing exploration of HOSA's reactivity continues to yield new and efficient synthetic transformations, solidifying its role as a powerful tool in modern organic synthesis. researchgate.netresearcher.life
Theoretical and Mechanistic Challenges in Hydroxysulphamate Chemistry
The chemistry of hydroxysulphamates presents several theoretical and mechanistic challenges, primarily centered around the reactivity of the N-O-S linkage and the compound's stability in different chemical environments.
From a theoretical standpoint, understanding the electronic structure and bonding of the N-hydroxysulfamate anion ([HONHSO₃]⁻) is fundamental. The distribution of electron density, the nature of the nitrogen-sulfur bond, and the influence of the hydroxyl group on the sulfamate (B1201201) moiety are complex. Computational studies, while not extensively reported for this specific anion, are crucial for elucidating these aspects. Such studies could predict bond energies, vibrational frequencies, and reaction pathways, providing insights that are difficult to obtain experimentally. A significant challenge lies in accurately modeling the solvent effects on the ion's structure and reactivity, as it is primarily encountered in aqueous systems.
Mechanistically, the hydrolysis of hydroxysulphamates is a key area of investigation. A study on the acid-catalyzed hydrolysis of hydroxysulfamic acid (HSA) revealed that the reaction proceeds via a protonation step, followed by the rate-determining decomposition of the protonated species researchgate.net. The reported rate law is expressed as:
Rate = k[H⁺][HSA]
where [HSA] represents the total concentration of all forms of hydroxysulfamic acid researchgate.net. The study determined the acid dissociation constant for HSA to be K = 1.5 ± 0.5 M at 298 K researchgate.net. This indicates that in strongly acidic solutions, a significant portion of the compound exists in its protonated, zwitterionic form, ⁺H₃NOSO₃⁻. The mechanism of hydrolysis in alkaline or neutral conditions presents a different set of challenges, likely involving different reactive species and transition states.
Another mechanistic puzzle is the interplay between this compound and its related compounds, such as the disulfonate. The reversible hydrolysis reaction, where the disulfonate converts to the monosulfonate, suggests a dynamic equilibrium that can be influenced by temperature and pH google.com. Understanding the kinetics and thermodynamics of this interconversion is crucial for controlling the synthesis and application of these compounds.
Table 2: Kinetic Data for Hydroxysulfamic Acid (HSA) Hydrolysis
| Parameter | Value | Reference |
| Acid Dissociation Constant (K) | 1.5 ± 0.5 M (at 298 K) | researchgate.net |
| Rate Constant (k) | 6.2 × 10¹² exp(−26,300/RT) M⁻¹s⁻¹ (at μ = 1.0 M) | researchgate.net |
| Proposed Rate-Determining Step | Decomposition of protonated HSA | researchgate.net |
Emerging Research Frontiers in Complex Hydroxysulphate Systems
While research specifically on this compound is not extensive, its role within the broader context of nitrogen-sulfur chemistry points to several emerging frontiers. The primary area of interest lies in its environmental and industrial chemistry, particularly in the context of pollution control technologies.
One significant research frontier is the detailed characterization of the network of reactions occurring in flue gas desulfurization systems. As regulations on NOx and SOx emissions become more stringent, understanding the formation and fate of byproducts like hydroxysulphamates is critical escholarship.orgescholarship.org. Future research will likely focus on developing comprehensive kinetic models that can predict the concentration of these N-S compounds under various scrubber operating conditions, such as pH, temperature, and the presence of metal catalysts escholarship.org. This could lead to improved strategies for minimizing the formation of undesirable byproducts.
Another emerging area is the potential for controlled synthesis and application of hydroxysulphamates and related compounds. While currently viewed as a byproduct, a deeper understanding of the reactivity of the N-hydroxysulfamate anion could unveil novel applications. For instance, its structural similarity to other sulfamic acid derivatives and hydroxylamine compounds suggests potential roles as a reducing agent or as a precursor in the synthesis of other nitrogen- and sulfur-containing fine chemicals ontosight.ai. The ability to control the equilibrium between the mono- and disulfonated forms could also be exploited to tune the reactivity for specific synthetic targets.
Advanced analytical and spectroscopic techniques represent a further frontier for studying these systems. Techniques like in-situ Raman and NMR spectroscopy could be employed to monitor the real-time formation and decomposition of hydroxysulphamates in simulated flue gas scrubbing liquors. This would provide invaluable data for validating and refining the mechanistic models of these complex chemical systems. Furthermore, high-level computational chemistry could be used to explore the reaction landscapes of hydroxysulphamates with other atmospheric or industrial species, potentially identifying new reaction pathways and products.
Finally, the study of the solid-state properties of this compound and related salts is an area that remains largely unexplored. Investigations into its crystal structure, thermal stability, and solid-state reactivity could provide new insights into its fundamental properties and potentially lead to new applications in materials science.
Structure
2D Structure
Properties
CAS No. |
14691-72-6 |
|---|---|
Molecular Formula |
H2NNaO4S |
Molecular Weight |
135.08 g/mol |
IUPAC Name |
sodium;N-hydroxysulfamate |
InChI |
InChI=1S/H3NO4S.Na/c2-1-6(3,4)5;/h1-2H,(H,3,4,5);/q;+1/p-1 |
InChI Key |
NFJBRDKUFDWAKQ-UHFFFAOYSA-M |
SMILES |
N(O)S(=O)(=O)[O-].[Na+] |
Isomeric SMILES |
N(O)S(=O)(=O)[O-].[Na+] |
Canonical SMILES |
N(O)S(=O)(=O)[O-].[Na+] |
Other CAS No. |
14691-72-6 |
Origin of Product |
United States |
Synthetic Methodologies and Preparative Routes for Sodium Hydroxysulphamate
Inorganic Synthesis Pathways
Inorganic routes to sodium hydroxylamine (B1172632) sulfonates are well-established, with the core reaction involving the reduction of a nitrite (B80452) source in the presence of bisulfite and sulfur dioxide. The Raschig process is the foundational method for this transformation.
Reaction of Nitrite Ion with Bisulfate Ion in Aqueous Solutions
The classical and most recognized method for producing sodium hydroxylamine disulfonate is the Raschig process. This synthesis involves the reaction of sodium nitrite (NaNO₂) with sodium bisulfite (NaHSO₃) and sulfur dioxide (SO₂) in an aqueous solution. The fundamental reaction proceeds as follows:
NaNO₂ + NaHSO₃ + SO₂ → HON(SO₃Na)₂
In this reaction, the nitrite ion is reduced by the bisulfite and sulfur dioxide. The process is typically conducted at low temperatures, often around 0°C, to suppress side reactions and maximize the yield of the desired disulfonated product. The resulting sodium hydroxylamine disulfonate can be subsequently hydrolyzed to produce hydroxylamine salts. The kinetics of this reaction are complex, with evidence suggesting the formation of a nitrososulfonic acid intermediate that can then undergo either sulfonation to form the desired product or hydrolysis, which can lead to the formation of nitrous oxide (N₂O) as a byproduct.
Synthesis of Sodium Hydroxylamine Sulfonates via Acid Sulfite (B76179) and Nitrite Interactions
This pathway is an elaboration of the Raschig process, focusing on the critical interaction between the acid sulfite (bisulfite) and nitrite ions. The successful synthesis hinges on carefully controlling the reaction environment to favor the formation of the desired hydroxylamine sulfonate salts.
Significant research has been dedicated to optimizing the reaction conditions to improve efficiency and yield while reducing costs. Key parameters that are manipulated include temperature, reactant concentrations, and the rate of sulfur dioxide addition.
Temperature: While the traditional Raschig process requires refrigeration to maintain temperatures near 0°C, modern adaptations have demonstrated that the reaction can be performed efficiently at normal or even elevated temperatures (between 10°C and 75°C). This is achieved by carefully controlling the contact time between the reactants, for instance, by using a countercurrent flow system where the reaction is completed within seconds, thus preventing the degradation of the product.
pH Control: The pH of the solution plays a crucial role. During the reaction, the pH typically starts around 6-7 and drops as sulfur dioxide is introduced. The end of the reaction is often indicated by a sharp drop in pH to below 5. Maintaining the pH in the optimal range during the initial phase is essential for preventing undesirable side reactions.
Table 1: Optimization of Reaction Conditions for Sodium Hydroxylamine Sulfonate Synthesis
| Parameter | Traditional Condition (Raschig) | Optimized Condition | Rationale for Optimization |
|---|---|---|---|
| Temperature | ~0°C | 10°C - 75°C | Avoids the need for costly refrigeration by minimizing reaction time. |
| **Mole Ratio (NaNO₂:NaHSO₃:SO₂) ** | Variable | 1.0 : 1.0 : 0.95-0.97 | Maximizes yield by ensuring complete reaction of the limiting reagents. nih.gov |
| pH | Not strictly controlled | Maintained at 6-7 initially, dropping to <5 at completion | Prevents the formation of side products like sulfamic acid and nitrilosulfonates. |
| Reactant Contact Time | Prolonged | < 10 seconds | Prevents degradation of the formed hydroxylamine sulfonates by unreacted components. nih.gov |
When the molar ratio of bisulfite to nitrite is high, the primary product is the desired hydroxylamine disulfonate. However, if the ratio is not controlled, undesirable byproducts can form, including:
Sulfamic acid
Nitrilosulfonates
Imidosulfonates
Nitrogen oxides
Organic Synthetic Applications of Hydroxysulphamate Motifs
Beyond their inorganic synthesis, hydroxysulphamate structures serve as versatile building blocks, or synthons, in modern organic chemistry, enabling the construction of complex nitrogen-containing molecules.
Utilization as Synthons in Stereoselective Organic Transformations (e.g., 1,2-Diamine Formation)
The hydroxysulphamate motif is a key component in advanced strategies for synthesizing 1,2-diamines, which are crucial structural units in many pharmaceuticals and chiral ligands. A powerful method involves the use of hydroxylamine-based sulfamate (B1201201) esters in rhodium-catalyzed C-H amination reactions. nih.gov
In this approach, a sulfamate ester derived from an N-alkylhydroxylamine is used as the starting material. This substrate undergoes a rhodium-catalyzed intramolecular C-H insertion. This process is highly selective and leads to the formation of a six-membered cyclic intermediate known as an oxathiadiazinane.
The key steps are:
Substrate Synthesis: An N-alkylhydroxylamine is reacted with a sulfamoyl chloride to create the sulfamate ester precursor.
Rhodium-Catalyzed C-H Amination: The substrate is treated with a dirhodium catalyst, which facilitates the insertion of the nitrogen atom into a C-H bond, forming the stable oxathiadiazinane heterocycle.
Reductive Ring Opening: The resulting oxathiadiazinane is then reduced under mild conditions, such as with a zinc-copper couple or sodium iodide, to cleave the N-O bond. This final step yields the target 1,2-diamine, often with differential protection on the two nitrogen atoms, allowing for further selective functionalization.
This methodology offers significant advantages, including high yields and, when applied to chiral starting materials, modest to high levels of diastereocontrol, making it a valuable tool for stereoselective synthesis. The hydroxysulphamate-derived synthon effectively allows for the direct and selective conversion of a C-H bond into a C-N bond to construct the valuable 1,2-diamine framework.
Derivatization and Functionalization of N-Hydroxysulphamate Structures
Detailed research findings on the direct derivatization and functionalization of N-hydroxysulphamate structures are not extensively available in publicly accessible scientific literature. However, understanding these potential modifications can be extrapolated from established methodologies for similar functional groups, such as sulfonic acids. The primary goals of such derivatization would be to alter the compound's polarity, enhance its stability, or introduce new reactive sites for further chemical transformations.
One common strategy for the functionalization of acid groups is esterification. In the case of N-hydroxysulphamates, this would involve the reaction of the hydroxyl group with a suitable electrophile. For instance, reaction with an alkyl halide in the presence of a base could yield the corresponding O-alkylated derivative. Another approach could be acylation, introducing an acyl group to modify the compound's properties.
Furthermore, the derivatization of related compounds, such as fatty acids to their corresponding methyl esters (FAMEs), is a well-established technique to reduce polarity and improve stability for analytical purposes like gas chromatography. sigmaaldrich.com This is often achieved using reagents like boron trichloride (B1173362) in methanol. sigmaaldrich.com While not directly applied to N-hydroxysulphamates, this principle of modifying a polar functional group to facilitate analysis or further reaction is a cornerstone of organic synthesis.
The functionalization of zeolites with sulfonic acid groups provides another parallel. nih.govnih.gov In these studies, organosilica precursors containing thiol groups are incorporated and subsequently oxidized to sulfonic acids. nih.govnih.gov This demonstrates a method for introducing the -SO₃H group onto a solid support, a concept that could potentially be adapted for N-hydroxysulphamate structures to create functionalized materials.
Related Synthetic Approaches for Complex Sodium Hydroxysulphates
While direct synthetic routes for sodium hydroxysulphamate are not well-documented, related and more complex sodium hydroxysulphate materials are synthesized through various established methods. These techniques often involve the controlled precipitation of layered structures containing hydroxide (B78521) and sulphate ions.
Coprecipitation Techniques for Layered Hydroxysulphate Materials
Coprecipitation is a widely employed method for the synthesis of layered double hydroxides (LDHs), which can incorporate sulphate anions within their structure. This technique involves the simultaneous precipitation of two or more metal cations from a solution. The general principle relies on maintaining a constant pH while mixing a solution of metal salts with a basic solution.
A video demonstration illustrates the laboratory setup for synthesizing sodium-based cathode materials using a coprecipitation technique. The process involves preparing an acidic solution of transition metal salts and a basic solution of sodium carbonate. These solutions are pumped into a reaction vessel at a controlled rate to maintain a stable pH, leading to the precipitation of the desired material. The precipitate is then aged, filtered, washed, and dried before further processing.
| Parameter | Description |
| Reactants | Acidic transition metal solution, Basic sodium carbonate solution |
| Apparatus | Reaction bottle, stir bar, pH electrode, pump tubes |
| Process | Solutions are pumped into the reaction bottle while stirring to maintain a stable pH. |
| Post-treatment | The precipitate is aged, filtered, washed with deionized water, and dried. |
This table summarizes the key steps in a typical coprecipitation synthesis of sodium-containing layered materials as demonstrated in a publicly available educational video.
Research on sulphate green rust, a layered double hydroxide containing sulphate, also utilizes coprecipitation. nih.gov In a typical synthesis, a solution containing Fe(II) and Fe(III) salts is mixed with a sodium hydroxide solution to induce precipitation. mdpi.com The stoichiometry of the reactants is crucial in determining the final composition of the green rust.
Controlled Oxidation Processes for Green Rust Sodium Sulphate
Green rusts are mixed-valence iron hydroxides that can contain various anions, including sulphate, within their layered structure. wikipedia.org Their synthesis often involves the controlled oxidation of iron(II) species.
One common method is the air oxidation of an iron(II) hydroxide suspension. This process begins with the precipitation of Fe(OH)₂ from an iron(II) salt solution using a base like sodium hydroxide. Subsequently, a sodium salt of the desired anion (e.g., sodium sulphate) is added, and the suspension is oxidized by bubbling air through it. wikipedia.org The temperature and the concentration of the sulphate salt can influence the formation of the green rust. wikipedia.org
Another approach involves starting with a stoichiometric mixture of Fe(II) and Fe(III) salts in the desired ratio. The addition of a base, such as sodium hydroxide, then directly precipitates the green rust without the need for a separate oxidation step. wikipedia.org This method allows for more precise control over the Fe(II)/Fe(III) ratio in the final product.
The transformation of green rust is also a key aspect of its chemistry. The oxidation of sulphate green rust can lead to the formation of other iron oxides like goethite and lepidocrocite. mdpi.com This transformation can be influenced by the presence of other substances, including organic matter and bacteria. mdpi.com
| Method | Description | Key Parameters |
| Air Oxidation | An Fe(II) hydroxide suspension is oxidized by air in the presence of sodium sulphate. wikipedia.org | Temperature, concentration of sodium sulphate, airflow rate. |
| Stoichiometric Precipitation | A solution containing a specific ratio of Fe(II) and Fe(III) salts is precipitated with a base. wikipedia.org | Fe(II)/Fe(III) ratio, pH, rate of base addition. |
This table outlines the two primary methods for synthesizing sulphate-containing green rust through controlled oxidation and precipitation.
Structural Elucidation and Advanced Spectroscopic Characterization
Crystallographic Analysis of Hydroxysulphamate and Related Structures
X-ray diffraction (XRD) is a primary technique for determining the crystal structure of a material. libretexts.orglibretexts.orgmalvernpanalytical.com When a powdered sample is exposed to X-rays, the crystalline domains diffract the beams at specific angles, creating a unique diffraction pattern that serves as a fingerprint for the material's crystalline phase. libretexts.orgmalvernpanalytical.com
For complex patterns or multiphase materials, Rietveld refinement is a powerful computational method used to analyze the powder diffraction data. researchgate.net This technique fits a calculated theoretical diffraction profile to the entire experimental pattern, allowing for the refinement of various structural parameters, including:
Lattice parameters (the dimensions of the unit cell)
Atomic positions within the unit cell
Site occupancy factors
Thermal displacement parameters
Table 1: Example of Crystallographic Data Obtainable from Rietveld Refinement for a Sodium-Containing Sulfate (B86663) (Na₂Mn₃(SO₄)₄)
| Parameter | Value |
|---|---|
| Crystal System | Orthorhombic |
| Space Group | Pbca |
| a (Å) | 9.8313 |
| b (Å) | 8.7467 |
| c (Å) | 29.6004 |
| V (ų) | 2545.38 |
| Z | 8 |
Note: This data is for a related sodium manganese sulfate compound to illustrate the type of information generated and is not representative of sodium hydroxysulphamate. researchgate.net
Many inorganic compounds, including certain sulfates and hydroxides, adopt layered structures. The distance between these repeating layers is known as the basal plane spacing or interlayer spacing. This dimension is highly dependent on the nature of the species residing between the layers, such as intercalated ions or solvent molecules. nih.govwikipedia.org
The basal spacing is readily determined from the position of the (00l) reflection peaks in the powder XRD pattern. For layered double hydroxides (LDHs), which can intercalate anions like sulfate, the interlayer spacing is influenced by the size and orientation of the guest anion. nih.govresearchgate.net For instance, studies on NiAl-LDHs have shown that the interlayer spacing increases with the size of the intercalated anion. The intercalation of long-chain anions can lead to a significant expansion of the interlayer distance, with values reaching up to 24.262 Å. nih.gov The orientation of the anion within the interlayer space—whether it lies parallel or perpendicular to the hydroxide (B78521) layers—also plays a critical role in defining the final basal spacing. nih.gov
The coordination of the intercalated ions can be elucidated through detailed structural analysis. For example, in the crystal structure of sodium (1S)-d-mannit-1-yl-sulfonate, the sodium cations are penta-coordinated by oxygen atoms. nih.gov These coordinating links involve one oxygen atom from a carbohydrate and four oxygen atoms from the sulfonate groups of neighboring anions, creating a complex three-dimensional network. nih.gov Such arrangements, where intercalated cations are linked to functional groups on the surrounding layers, are fundamental to the stability of the crystal structure.
Advanced Spectroscopic Investigations
Spectroscopic methods probe the energy levels within a molecule, providing complementary information to crystallographic data regarding functional groups, bonding environments, and structural connectivity.
Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by measuring its characteristic vibrational modes. nih.gov IR spectroscopy measures the absorption of infrared radiation by molecular vibrations that cause a change in the dipole moment, while Raman spectroscopy measures the inelastic scattering of laser light from vibrations that cause a change in the molecule's polarizability. nih.gov
For a compound like this compound (Na⁺[HONHSO₃]⁻), key vibrational modes would be expected from the N-H, O-H, S-O, and N-S bonds. While specific spectra for this compound are not available, data from the closely related sodium sulphamate (NaNH₂SO₃) provides valuable insight into the vibrational signatures of the sulphamate functional group. researchgate.net A study on single-crystal sodium sulphamate proposed vibrational assignments based on polarized Raman and infrared spectra. researchgate.net The results indicated a stronger N-S bond in sodium sulphamate compared to sulphamic acid and pointed to very weak hydrogen bonding in the solid state. researchgate.net
Table 2: Selected Vibrational Modes (cm⁻¹) for Solid Sodium Sulphamate (NaNH₂SO₃)
| Vibrational Mode | Raman (cm⁻¹) | IR (cm⁻¹) | Assignment |
|---|---|---|---|
| ν(NH₂) asymmetric | 3350 | 3350 | NH₂ stretching |
| ν(NH₂) symmetric | 3265 | 3260 | NH₂ stretching |
| δ(NH₂) bending | 1560 | 1562 | NH₂ scissoring |
| ν(SO₃) asymmetric | 1260 | 1260 | SO₃ stretching |
| ν(SO₃) symmetric | 1066 | 1065 | SO₃ stretching |
| ν(N-S) stretching | 890 | 890 | N-S stretching |
| δ(SO₃) bending | 600 | 600 | SO₃ deformation |
| ρ(NH₂) rocking | - | 1175 | NH₂ rocking |
Data adapted from a study on sodium sulphamate (NaNH₂SO₃), a structural analogue of this compound. researchgate.net
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise structure of a molecule in solution. core.ac.uk It provides information on the chemical environment of specific nuclei (most commonly ¹H and ¹³C), revealing details about structural connectivity and the presence of isomers. core.ac.uk
A ¹H NMR spectrum would provide information about the hydroxyl (-OH) and amine (-NH-) protons in the hydroxysulphamate anion. The chemical shifts of these protons are highly sensitive to their local environment, including hydrogen bonding. researchgate.net For instance, the proton of a sulfonamide (–SO₂NH–) group typically appears as a singlet peak in the region of 8.78 to 10.15 ppm. rsc.org
A ¹³C NMR spectrum, while not directly applicable to the inorganic hydroxysulphamate anion which lacks carbon, is invaluable for organic derivatives. hw.ac.ukoregonstate.educompoundchem.com It provides a signal for each unique carbon atom in a molecule, with chemical shifts indicating the type of carbon (e.g., aliphatic, aromatic, carbonyl). oregonstate.educompoundchem.com
For the hydroxysulphamate anion itself, other NMR-active nuclei, such as ¹⁴N or ¹⁷O, could theoretically be used, although this is less common. Quantitative ³¹P NMR spectroscopy has proven effective for analyzing hydroxyl groups in complex mixtures by first derivatizing the -OH groups, a technique that could potentially be adapted for studying hydroxysulphamates. nih.gov
Table 3: List of Chemical Compounds Mentioned
| Compound Name | Chemical Formula |
|---|---|
| This compound | H₂NNaO₄S |
| Sodium Sulphamate | NaNH₂SO₃ |
| Sodium Manganese Sulfate | Na₂Mn₃(SO₄)₄ |
| Sulphamic Acid | H₃NO₃S |
Mössbauer Spectroscopy for Oxidation State and Site Environment Analysis (for Fe-containing hydroxysulphates)
Mössbauer spectroscopy is a highly specific nuclear technique that provides detailed information about the local chemical environment of certain atomic nuclei, most notably iron-57 (⁵⁷Fe). caltech.edu The technique is based on the resonant absorption of gamma rays and is exceptionally sensitive to the oxidation state, spin state, and coordination geometry of iron atoms within a material. caltech.edueos.org By analyzing hyperfine interactions such as the isomer shift and quadrupole splitting, scientists can distinguish between different iron-bearing phases, even in amorphous or poorly crystalline samples. caltech.edumdpi.com
This method is particularly valuable for studying iron-containing hydroxysulphates, such as the mineral szomolnokite (FeSO₄·H₂O), where it can be used to characterize the local environment of iron atoms and observe changes under varying conditions like high pressure. eos.orgmdpi.comresearchgate.net However, Mössbauer spectroscopy is exclusively applicable to compounds containing a Mössbauer-active isotope. As the chemical formula for this compound (Na[NH₂SO₃]) does not include iron or any other suitable nucleus, Mössbauer spectroscopy is not an applicable technique for its analysis.
Electron Energy-Loss Spectroscopy (EELS) for Elemental and Bonding Information (for complex hydroxysulphates)
Electron Energy-Loss Spectroscopy (EELS) is an analytical technique typically integrated into a transmission electron microscope (TEM) or scanning transmission electron microscope (STEM). eels.info It analyzes the energy distribution of electrons that have passed through a thin sample, revealing the energy they have lost due to inelastic scattering. wikipedia.org This energy loss is characteristic of the elements present and their bonding environments. myscope.trainingdectris.com
EELS is powerful for obtaining a variety of information, including elemental composition (especially for light elements), oxidation states, and electronic properties from very small volumes of material. eels.infomyscope.trainingaps.org The technique is primarily applied to complex hydroxysulphates where nanoscale variations in composition or bonding are of interest. For a simple, homogeneous compound like this compound, the advanced, spatially-resolved capabilities of EELS are generally not required for basic characterization.
Microscopic and Elemental Mapping Techniques (for complex hydroxysulphates)
Electron microscopy techniques are critical for visualizing the morphology and elemental distribution of materials at the micro- and nanoscale. These methods are most informative when applied to materials with complex structures, heterogeneous compositions, or particulate natures.
Transmission Electron Microscopy (TEM) and High-Resolution TEM (HRTEM) for Nanoscale Morphology and Crystallinity
Transmission Electron Microscopy (TEM) provides high-resolution images of the internal structure of a sample. By passing a beam of electrons through an ultra-thin specimen, TEM can reveal morphology, crystal structure, and defects at the nanoscale. researchgate.net High-Resolution TEM (HRTEM) allows for the direct imaging of the atomic lattice. These techniques are essential for characterizing complex materials, such as synthetic schwertmannite, an iron hydroxysulphate, to understand their particle shape and degree of crystallinity. researchgate.net For a simple crystalline solid like this compound, while TEM could be used to observe crystal morphology, it is not typically employed unless specific nanoscale features are under investigation.
Scanning TEM (STEM) with High-Angle Annular Dark-Field (HAADF) Imaging for Z-Contrast Information
In Scanning Transmission Electron Microscopy (STEM), a focused electron beam is scanned across the sample. High-Angle Annular Dark-Field (HAADF) imaging is a specific STEM technique where images are formed by collecting electrons scattered at high angles. wikipedia.org The intensity in a HAADF image is strongly dependent on the atomic number (Z) of the elements in the sample, a phenomenon known as Z-contrast. myscope.training Regions with heavier elements appear brighter, making it an excellent method for mapping the distribution of heavy elements within a lighter matrix at the nanoscale. nih.govnih.gov This technique is designed for the analysis of complex or composite hydroxysulphates containing elements with significantly different atomic numbers. It would not yield significant contrast information for a pure, simple compound like this compound.
Energy-Dispersive X-ray Spectroscopy (EDXS) for Spatial Elemental Distribution
Energy-Dispersive X-ray Spectroscopy (EDXS or EDS) is a chemical microanalysis technique used in conjunction with electron microscopes. mee-inc.com When the electron beam strikes the sample, it causes atoms to emit characteristic X-rays whose energies are unique to each element. wikipedia.orgoxinst.com By collecting and analyzing these X-rays, EDXS can determine the elemental composition of the sample. libretexts.org When combined with a scanning electron beam (in SEM or STEM), it can generate elemental maps showing the spatial distribution of different elements. nih.gov This is particularly useful for analyzing the composition of distinct phases or inclusions within complex hydroxysulphates. researchgate.net For a pure, homogeneous substance like this compound, EDXS would simply confirm the presence of sodium, sulfur, oxygen, and nitrogen throughout the sample without revealing spatial variation. libretexts.org
Analysis of Interlayer Species and Structural Water in Layered Hydroxysulphates
Role of Sodium Cations in Modulating Layered Structure Stability
The stability of a layered structure is a delicate balance of several forces:
Electrostatic Interactions: The primary stabilizing force arises from the attraction between the positively charged sodium cations and the anionic layers. The distribution and density of charge on the layers directly influence the strength of these interactions.
Van der Waals Forces: These weaker forces also contribute to the cohesion between the layers.
Coordination Environment: The way sodium cations coordinate with atoms in the anionic layers (e.g., oxygen atoms from the hydroxysulphamate group) dictates the local geometry and can introduce specific structural motifs that enhance stability.
In hypothetical layered hydroxysulphamate frameworks, the sodium cations would be expected to reside in the interlayer galleries, providing charge balance and structural reinforcement. Variations in temperature or hydration state could potentially alter the coordination of the sodium ions, leading to phase transitions or changes in the interlayer spacing. The presence of water molecules co-intercalated with the sodium ions could further modulate stability through hydrogen bonding networks.
Mechanism of Anion Intercalation and Exchange within Hydroxysulphate Frameworks
The process of anion intercalation involves the insertion of guest anions into the interlayer space of a host lattice. This phenomenon is a key feature of materials like layered double hydroxides and graphite intercalation compounds. For a hydroxysulphate framework to exhibit anion intercalation or exchange, it would need to possess specific structural characteristics:
Accessible Interlayer Space: The spacing between the layers must be sufficient to accommodate the guest anions.
Charge Neutrality and Defects: The host layers would typically need to be positively charged to drive the intercalation of anions for charge balance. Alternatively, anion exchange can occur if mobile anions already present in the interlayers are replaced by external anions.
Structural Flexibility: The framework must be able to expand and contract to accommodate the entry and exit of anions without collapsing.
The mechanism of anion intercalation can be influenced by several factors, including the concentration of the external anion solution, temperature, pH, and the nature of the solvent. The kinetics of the process are often governed by diffusion of the anions within the constrained interlayer environment.
Table 1: Factors Influencing Anion Intercalation
| Factor | Description |
| Anion Size and Charge | Larger anions may intercalate more slowly or not at all if the interlayer space is too small. Higher charge density on the anion can lead to stronger interactions with the host layers. |
| Solvent Effects | The solvent can co-intercalate with the anions and can affect the stability of both the guest anion and the host layers. |
| Host Layer Charge Density | A higher charge density on the layers generally leads to a stronger driving force for anion intercalation. |
| Temperature | Higher temperatures can increase the rate of diffusion and thus the rate of intercalation. |
Chemical Reactivity, Stability, and Transformation Pathways
Hydrolysis Mechanisms of Hydroxysulphamate and its Derivatives
The hydrolysis of hydroxysulphamate and its derivatives, such as hydroxylamine-O-sulfonic acid (HOSA), is a critical degradation pathway. Research into the mechanism of HOSA hydrolysis reveals that the reaction is catalyzed by acid. acs.org The process is first-order with respect to the substrate (the HOSA molecule) and approximately first-order with respect to the acidity of the solution. acs.org
A key finding in mechanistic studies is the site of nucleophilic attack by water. Evidence suggests that the attack occurs at the sulfur atom rather than the nitrogen atom. acs.org This is supported by solvolysis experiments of N-methylhydroxylamine-O-sulfonic acid in anhydrous methanolic hydrogen chloride, which yielded N-methylhydroxylamine and methyl hydrogen sulfate (B86663). If the attack had occurred at the nitrogen, a methoxyamine and sulfuric acid would have been the expected products. acs.org This indicates that the hydrolysis pathway proceeds through the cleavage of the sulfur-oxygen bond. The rate of hydrolysis is significantly influenced by alkyl groups on the nitrogen, though their effect is less pronounced than in redox reactions. acs.org
The stability of hydroxylamine-O-sulfonic acid in aqueous solutions is also temperature-dependent. Decomposition is possible at temperatures exceeding 25°C, which can lead to the transient formation of hydroxylamine (B1172632) that subsequently hydrolyzes to nitrogen and ammonia (B1221849). google.com
Redox Chemistry and Electron Transfer Phenomena
The redox chemistry of hydroxysulphate systems is dominated by the ability of the central metal ion, typically iron in researched systems, to exist in multiple oxidation states. This allows these compounds to act as both electron donors and acceptors.
The reduction potential (Eh) of hydroxysulphate systems is a key parameter governing their reactivity and stability. Direct electrochemical measurements have been performed on suspensions containing Fe(II)-Fe(III) hydroxysulphate green rust. These studies identified a distinct plateau in the redox potential corresponding to the equilibrium between solid ferrous hydroxide (B78521) (Fe(OH)₂) and the hydroxysulphate green rust. researchgate.net The potential of this equilibrium is highly dependent on pH. researchgate.netacademie-sciences.fr
Detailed potentiometric and voltammetric analyses have established the standard chemical potential of these systems, confirming that the Fe(II)/Fe(III) ratio within the crystalline structure is a defining characteristic of the compound's electrochemical behavior. researchgate.netresearchgate.net The structure of green rust consists of positively charged layers of iron hydroxide, with the hydroxysulphate anions intercalated between these layers, facilitating electron transfer processes within the solid state. geoscienceworld.org
| Equilibrium System | Measured Redox Potential (Eh vs. SHE) | pH | Reference |
|---|---|---|---|
| GR2(SO₄²⁻)(s) / Fe(OH)₂(s) | -0.075 ± 0.01 V | 6.7 ± 0.1 | researchgate.net |
Reactions with Oxidizing Species
Hydroxysulphate compounds, particularly Fe(II)-Fe(III) green rusts, are highly susceptible to oxidation. The oxidation process often occurs in distinct stages. Initially, a precursor like ferrous hydroxide or Fe(II)-Fe(III) hydroxysulphite is oxidized to form the hydroxysulphate green rust. academie-sciences.fr For instance, Fe(II)-Fe(III) hydroxysulphite (GR1(SO₃²⁻)) undergoes oxidation to Fe(II)-Fe(III) hydroxysulphate (GR2(SO₄²⁻)), a process that involves an increase in the average oxidation number of iron from 2.25 to 2.33.
Further exposure to an oxidizing agent, such as dissolved oxygen, leads to the transformation of the hydroxysulphate green rust into more stable ferric oxyhydroxides. researchgate.netacademie-sciences.fr The primary oxidation product is often lepidocrocite (γ-FeOOH), which can subsequently transform into the more thermodynamically stable goethite (α-FeOOH). researchgate.netacademie-sciences.fr This transformation involves the release of the sulphate ions from the interlayer of the green rust structure. researchgate.net The rate and products of this oxidation are heavily influenced by environmental conditions, including pH and the initial ratio of reactants. academie-sciences.fr
Reactions with Reducing Species
The hydroxysulphate moiety can also act as an electron acceptor. Studies on ferric hydroxysulphate minerals like jarosite have investigated their potential for microbial reduction. oup.comeos.org However, research indicates that ferric hydroxysulphates are not easily reduced by microorganisms compared to other iron forms like amorphous iron hydroxides. oup.com A distinct lack of iron reduction is observed in sediment zones where iron hydroxysulphate minerals have formed. oup.com
Conversely, the mixed-valent nature of Fe(II)-Fe(III) hydroxysulphate (green rust) makes the compound itself a potent reducing agent. researchgate.netdigitellinc.com The structural Fe(II) serves as a powerful electron donor, capable of reducing a wide array of environmental contaminants, including toxic metals and organic pollutants. geoscienceworld.orgdigitellinc.com
Chemical Stability and Decomposition Kinetics in Various Environments
The stability of hydroxysulphate compounds is transient, and they often act as metastable intermediates in geochemical and industrial processes. Their formation, transformation, and decomposition are governed by kinetic and thermodynamic factors, primarily pH and the chemical composition of the aqueous environment.
In aqueous solutions, hydroxysulphate compounds undergo significant phase transformations. Time-resolved studies using X-ray scattering have provided direct insight into these pathways. geoscienceworld.org A common formation pathway for hydroxysulphate green rust (GRSO₄) involves the transformation of a precursor phase, such as the poorly-ordered ferric (oxy)hydroxy-sulphate mineral schwertmannite. geoscienceworld.org
This transformation is highly dependent on the solution's chemistry. For example, once formed, hydroxysulphate green rust can further transform into other layered double hydroxide structures if other anions are present at sufficient concentrations. In the presence of carbonate at higher pH, hydroxysulphate green rust (GRSO₄) will transform into the more stable hydroxycarbonate green rust (GRCO₃). geoscienceworld.org The ultimate decomposition products of these green rust phases upon oxidation are typically more stable iron oxides like magnetite, goethite, or lepidocrocite. academie-sciences.frresearchgate.net
The pH of the aqueous environment is arguably the most critical factor controlling the stability and transformation of hydroxysulphate compounds. researchgate.netgeoscienceworld.org The formation and stability of different iron hydroxysulphate phases occur within specific pH ranges. For example, schwertmannite is typically formed in acidic conditions (pH < 6.5), while hydroxysulphate green rust (GRSO₄) precipitates at a near-neutral pH of approximately 6.8. geoscienceworld.org As the pH increases further to around 9.6, the transformation to hydroxycarbonate green rust (GRCO₃) is favored. geoscienceworld.org
Eh-pH (Pourbaix) diagrams for iron-water-sulphate systems illustrate these stability fields, showing the specific potential and pH conditions under which a particular solid phase is thermodynamically favored. academie-sciences.fr These diagrams are essential for predicting the fate of hydroxysulphate compounds in various environments. The presence of other ions, such as carbonate or chloride, can also significantly impact stability by competing with the sulphate anion for intercalation into the crystal structure or by promoting the formation of different solid phases. geoscienceworld.orgresearchgate.net
| pH Range | Dominant Phase/Process | Reference |
|---|---|---|
| < 6.5 | Formation of poorly-ordered schwertmannite | geoscienceworld.org |
| ~6.8 | Formation of hydroxysulphate green rust (GRSO₄) | geoscienceworld.org |
| ~9.6 | Transformation of GRSO₄ to hydroxycarbonate green rust (GRCO₃) | geoscienceworld.org |
Ion Exchange Reactions in Layered Double Hydroxysulphate Materials
Layered double hydroxides (LDHs) are materials with a crystal structure consisting of positively charged layers, with charge-balancing anions and water molecules located in the interlayer region. The general formula for LDHs is [MII₁₋ₓMIIIₓ(OH)₂]ˣ⁺ [Aⁿ⁻]ₓ/ₙ·mH₂O mdpi.com. When the intercalated anion (Aⁿ⁻) is sulfate (SO₄²⁻), these materials can be referred to as layered double hydroxysulphates. These materials are notable for their anion-exchange capabilities, and recent research has also demonstrated their capacity for cation exchange bohrium.comnih.gov.
Traditionally, LDHs are recognized as anion exchangers bohrium.comnih.gov. The anion-exchange capacity is a fundamental characteristic of these materials, making them suitable for applications in selective adsorption and separation mdpi.com. The process involves the replacement of the interlayer anions with other anions from a surrounding solution. The driving force for this exchange is often related to the charge density of the anions and the electrostatic forces rsc.org. The relative binding energies of different anions with the LDH layers determine the order of exchange, which generally follows the sequence: PO₄³⁻ > CO₃²⁻ > SO₄²⁻ > OH⁻ > Cl⁻ > Br⁻ > HCOO⁻ > NO₃⁻ > C₆H₅SO₃⁻ rsc.org.
A significant development in the study of sulfate-intercalated LDHs is the discovery of their cation exchange properties bohrium.comnih.gov. In certain LDH structures containing sulfate and alkaline cations, such as those with compositions similar to the minerals shigaite and natroglaucocerinite, it has been shown that the interlayer cations can be completely exchanged without the removal of the sulfate anions bohrium.comnih.govacs.org. These specific LDHs have a negatively charged layer structure, (M₆²⁺M₃³⁺(OH)₁₈₂)⁻, which is charge-balanced by hydrated cations in the interlayer space acs.org.
This dual ion-exchange capability opens up new possibilities for the application of these materials. For instance, Mn/Al LDHs, which are typically anion exchangers, can be converted into cation exchangers through topotactic reactions with aqueous solutions of sodium sulfate rsc.org.
The table below summarizes the types of ion exchange observed in layered double hydroxysulphate materials.
| Exchange Type | Mobile Ions | Structural Characteristics | Influencing Factors |
| Anion Exchange | Interlayer anions (e.g., SO₄²⁻, Cl⁻, NO₃⁻) | Positively charged brucite-like layers. mdpi.com | Anion size, charge, and concentration; pH of the solution; LDH layer composition. rsc.org |
| Cation Exchange | Interlayer cations (e.g., Na⁺, K⁺, Li⁺) | Negatively charged layers due to specific M²⁺/M³⁺ ratios and sulfate intercalation. acs.org | Nature of the interlayer and external cations; solvent composition. bohrium.comnih.gov |
Detailed research findings have elucidated the specifics of these exchange reactions. For example, in LDHs with the general formula (A(H₂O)₆)[M²⁺₆Al₃(OH)₁₈(SO₄)₂]·6H₂O (where M²⁺ can be Mn, Mg, or Zn, and A⁺ can be Li, Na, or K), cation exchange reactions have been successfully performed bohrium.comnih.govacs.org. A thermodynamic study of these cation exchange reactions showed that sodium cations can be replaced by potassium while the intercalated sulfate remains in the structure acs.org.
The table below presents data on the interlayer spacing of a Zn-Al LDH before and after anion exchange, demonstrating the structural changes that can occur.
| Interlayer Anion | Interlayer Spacing (nm) | Reference |
| Chloride (initial) | 0.763 | nih.gov |
| Chloride (after increase in Mg²⁺ ratio) | 0.793 | nih.gov |
| Dodecyl sulfate | >2.0 (variable) | nih.gov |
| Mo-6 clusters | ~5.0 | nih.gov |
Computational and Theoretical Chemistry of Sodium Hydroxysulphamate
Quantum Chemical Investigations (e.g., Density Functional Theory)
Quantum chemical methods, particularly DFT, are fundamental in predicting the electronic and structural properties of compounds from first principles. Such investigations would provide invaluable data on sodium hydroxysulphamate, but specific studies are not available.
Electronic Structure, Bonding Characteristics, and Molecular Orbitals
A DFT analysis would elucidate the electronic structure of this compound, detailing the nature of the ionic bond between the sodium cation (Na⁺) and the hydroxysulphamate anion (H₂NSO₃⁻). It would also characterize the covalent bonds within the anion (S-O, S-N, N-H, O-H). Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) would offer insights into the compound's reactivity, identifying the primary sites for electron donation and acceptance. However, specific calculations detailing the orbital energies and bonding characteristics for this compound are not present in the available literature.
Modeling of Intermolecular and Interlayer Interactions, including van der Waals Forces
In the solid state, the packing of ions is governed by a variety of intermolecular forces, including electrostatic interactions between the sodium cations and hydroxysulphamate anions, hydrogen bonding involving the amine and hydroxyl groups, and weaker van der Waals forces. Computational models can quantify the energies of these interactions, explaining the crystal's architecture and stability. However, research detailing the specific intermolecular interaction energies and their role in the crystal structure of this compound is currently unavailable.
Molecular Dynamics and Monte Carlo Simulations
Molecular dynamics and Monte Carlo simulations are essential for understanding the behavior of molecules and ions in condensed phases, such as in solution, and for modeling dynamic processes like chemical reactions.
Investigation of Solution-Phase Behavior, Ion Solvation, and Transport Dynamics
When dissolved in a solvent like water, this compound dissociates into Na⁺ and H₂NSO₃⁻ ions. MD simulations could model the solvation process, showing how solvent molecules arrange around each ion to form hydration shells. These simulations would also provide data on transport properties, such as the diffusion coefficients of the ions in solution, which are crucial for understanding the compound's behavior in aqueous environments. Currently, there are no specific MD studies published that focus on the solution-phase dynamics of the hydroxysulphamate ion.
Simulation of Reaction Pathways and Transition States
Theoretical simulations can be employed to explore the potential reaction pathways of the hydroxysulphamate ion, for instance, its decomposition or its reactions with other chemical species. By mapping the potential energy surface, researchers can identify transition states and calculate activation energies, providing a detailed mechanistic understanding of the reactions. Such computational explorations for this compound have not been reported in the existing scientific literature.
Thermodynamic Modeling and Phase Equilibria
The thermodynamic modeling of a compound like this compound would involve the use of computational methods to predict its stability and behavior under various conditions. This typically includes the calculation of fundamental thermodynamic quantities and the construction of diagrams to visualize its stability in different chemical environments.
Calculation of Standard Free Energy of Formation (ΔGf⁰)
The standard free energy of formation (ΔGf⁰) is a critical thermodynamic property that quantifies the Gibbs free energy change when one mole of a compound is formed from its constituent elements in their standard states. For this compound (Na[SO₃NHOH]), this value would be calculated based on the free energies of sodium (Na), sulfur (S), oxygen (O), nitrogen (N), and hydrogen (H).
A precise calculation of ΔGf⁰ for this compound would necessitate sophisticated computational chemistry methods, such as ab initio calculations or density functional theory (DFT). These methods would model the electronic structure of the molecule to determine its energy and, subsequently, its free energy of formation. Without specific studies on this compound, no reliable value for its ΔGf⁰ can be provided.
Determination of Solubility Products and Dissolution Behavior
The dissolution of this compound in a solvent, typically water, is governed by its solubility product constant (Ksp). This equilibrium constant represents the product of the concentrations of the dissolved ions raised to the power of their stoichiometric coefficients. For this compound, the dissolution process would be:
Na[SO₃NHOH] (s) ⇌ Na⁺ (aq) + [SO₃NHOH]⁻ (aq)
Theoretical determination of the Ksp would involve modeling the solvation energies of the sodium cation and the hydroxysulphamate anion. Computational methods can simulate the interactions between the ions and water molecules to estimate the thermodynamics of dissolution. However, without experimental or computational data specific to this compound, a quantitative discussion of its solubility product and dissolution behavior remains speculative.
Construction of Eh-pH Diagrams and Stability Fields for Hydroxysulphate Phases
Eh-pH diagrams, also known as Pourbaix diagrams, are powerful tools for visualizing the stability of different chemical species in aqueous solutions as a function of potential (Eh) and pH. For the hydroxysulphamate system, such a diagram would illustrate the conditions under which the hydroxysulphamate ion ([SO₃NHOH]⁻) is stable relative to other potential sulfur-nitrogen-hydrogen-oxygen species.
The construction of an Eh-pH diagram for hydroxysulphate phases would require thermodynamic data, including the standard free energies of formation for all relevant species that could be formed from the constituent elements. These diagrams are constructed by plotting the Nernst equation for the various possible redox and acid-base reactions. The lines on the diagram represent the conditions of equilibrium between two species. The regions or "stability fields" enclosed by these lines indicate the conditions under which a particular species is the most stable. The lack of foundational thermodynamic data for the hydroxysulphamate ion prevents the construction of a meaningful Eh-pH diagram.
Advanced Chemical Applications and Functional Materials Design
Utilization in Advanced Separation Technologies
Advanced separation technologies are critical in various industries, from resource extraction to environmental purification. The development of new adsorbent materials with high selectivity for specific ions is a key area of research.
Hydroxysulphate Compounds as Adsorbents for Specific Ions (e.g., Uranium)
Currently, there is a notable absence of published research specifically investigating the use of sodium hydroxysulphamate as an adsorbent for ions such as uranium. The scientific community has explored various other materials for this purpose, including modified zeolites, bentonite clays, and biochar, which have shown varying degrees of success in adsorbing uranium and other heavy metal ions from aqueous solutions.
The potential of this compound as an ion adsorbent would theoretically be linked to the functional groups present in its structure. The sulphamate group could potentially interact with metal cations, although the specific affinity and capacity for ions like uranium have not been experimentally determined.
Investigation of Adsorption-Desorption Mechanisms and Selectivity
Without experimental studies on this compound, the adsorption-desorption mechanisms and its selectivity for specific ions remain hypothetical. Generally, the efficiency of an adsorbent is governed by factors such as:
Surface Chemistry: The nature and distribution of active sites on the material's surface.
Solution pH: Affects the surface charge of the adsorbent and the speciation of the ions in solution.
Ion Concentration: Influences the driving force for mass transfer to the adsorbent surface.
Presence of Competing Ions: Determines the selectivity of the adsorbent.
Future research would be necessary to determine these parameters for this compound and to understand the underlying mechanisms, which could include ion exchange, surface complexation, or electrostatic interactions.
Materials Science and Engineering Perspectives
The design of novel materials for catalysis and energy storage is a cornerstone of modern materials science. The incorporation of unique chemical moieties, such as the hydroxysulphamate group, could lead to materials with new or enhanced functionalities.
Design and Synthesis of Hydroxysulphamate-Derived Materials for Chemical Catalysis
The synthesis and application of this compound-derived materials in the field of chemical catalysis are not documented in the current body of scientific literature. The potential for such materials would stem from the reactivity of the hydroxysulphamate group, which could be leveraged in the design of new catalysts or catalyst supports. The nitrogen and sulfur centers could potentially act as active sites for various catalytic reactions. However, without dedicated research, this remains a speculative area.
Exploration of Hydroxysulphate-Based Layered Materials in Energy Storage Systems (e.g., Battery Cathodes)
There is no available research on the exploration of this compound or hydroxysulphate-based layered materials for energy storage applications such as battery cathodes. The field of battery research is actively investigating a wide array of materials, including various oxides, phosphates, and silicates, but hydroxysulphamates have not been a reported focus.
For a material to be a viable candidate for a battery cathode, it must exhibit several key properties, including:
High electrochemical potential
Good electrical conductivity
Structural stability during charging and discharging cycles
High capacity for ion intercalation/deintercalation
The suitability of a hypothetical hydroxysulphamate-based layered material for such an application would require extensive investigation into its synthesis, crystal structure, and electrochemical properties.
Environmental Remediation and Geochemical Processes
The role of various chemical compounds in environmental remediation and natural geochemical cycles is an area of significant interest. While direct studies on this compound are lacking, research on related compounds can offer some insights.
Studies have been conducted on aluminum hydroxysulphate minerals and their role in the removal of contaminants in acid mine drainage. These compounds have shown an affinity for certain trace elements, suggesting that hydroxysulphate structures can participate in ion sequestration in environmental contexts. However, it is critical to emphasize that aluminum hydroxysulphate is a different compound from this compound, and its behavior cannot be directly extrapolated.
The potential role of this compound in environmental remediation or its behavior in geochemical processes has not been a subject of scientific investigation. Future research could explore its stability under various environmental conditions and its potential interactions with soil and water contaminants.
Understanding Biotic and Abiotic Formation in Natural Environments
The natural formation pathways, both biotic and abiotic, for this compound have not been documented in scientific literature. The synthesis of this compound typically occurs under specific laboratory conditions.
Abiotic Formation:
The abiotic formation of this compound in natural environments is considered highly unlikely. The necessary precursors and reaction conditions, such as the reaction of hydroxylamine-O-sulfonic acid with a sodium base, are not known to occur naturally in aquatic or terrestrial systems.
Biotic Formation:
There are no known biological processes or enzymatic pathways that have been identified to produce hydroxysulphamate compounds, including this compound. The nitrogen and sulfur cycles in nature are complex and involve a vast array of compounds, but hydroxysulphamates are not recognized as intermediates or end-products of these cycles.
Q & A
Basic Research Questions
Q. What are the recommended methodologies for synthesizing sodium hydroxysulphamate with high purity in laboratory settings?
- Methodological Answer : Synthesis typically involves controlled reactions between hydroxylamine and sulfamic acid derivatives under alkaline conditions. Key steps include:
- Maintaining pH 9–11 using sodium hydroxide to optimize yield .
- Purification via recrystallization from ethanol-water mixtures to remove unreacted precursors.
- Characterization using Fourier-transform infrared spectroscopy (FTIR) to confirm the N–H and S=O functional groups, supplemented by elemental analysis (C, H, N, S) for stoichiometric validation .
Q. How should this compound be safely handled and stored in laboratory environments?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Use neoprene gloves, chemical-resistant goggles, and lab coats to prevent skin/eye contact .
- Storage : Store in airtight containers under inert gas (e.g., nitrogen) to minimize oxidation. Keep away from acids and moisture to prevent decomposition into toxic gases (e.g., SO₂) .
- Spill Management : Neutralize spills with sodium bicarbonate and dispose of waste via licensed hazardous chemical disposal protocols .
Q. What analytical techniques are most effective for characterizing this compound’s structural and thermal properties?
- Methodological Answer :
- Structural Analysis : X-ray diffraction (XRD) for crystallinity, nuclear magnetic resonance (NMR) for proton environment mapping (¹H and ¹³C), and mass spectrometry (MS) for molecular weight confirmation .
- Thermal Stability : Thermogravimetric analysis (TGA) to assess decomposition temperatures, coupled with differential scanning calorimetry (DSC) to identify phase transitions .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported stability data for sodium hydroxysulphamide under varying pH and temperature conditions?
- Methodological Answer :
- Systematic Replication : Reproduce experiments using standardized buffers (e.g., phosphate-buffered saline at pH 7.4 vs. acetate buffer at pH 4.5) and controlled heating rates (e.g., 5°C/min in TGA) .
- Data Harmonization : Compare degradation products across studies using high-performance liquid chromatography (HPLC) with UV-Vis detection to identify common intermediates .
- Meta-Analysis : Use statistical tools (e.g., ANOVA) to evaluate variability in reported half-lives, accounting for differences in analytical methods (e.g., titrimetry vs. spectroscopy) .
Q. What experimental designs are optimal for studying sodium hydroxysulphamide’s role as a reducing agent in catalytic systems?
- Methodological Answer :
- Kinetic Studies : Monitor reaction rates via UV-Vis spectroscopy under inert atmospheres to track electron-transfer processes. Control variables include catalyst loading (e.g., 0.1–1 mol%) and reductant concentration .
- Mechanistic Probes : Use isotopic labeling (e.g., ¹⁵N-hydroxylamine) to trace nitrogen migration pathways in reduction reactions .
- Computational Modeling : Validate experimental findings with density functional theory (DFT) calculations to predict redox potentials and transition states .
Q. How can researchers address gaps in understanding the compound’s interactions with transition metals in aqueous solutions?
- Methodological Answer :
- Spectroscopic Titration : Employ UV-Vis and electron paramagnetic resonance (EPR) spectroscopy to detect metal-ligand complex formation. Vary metal ion concentrations (e.g., Fe³⁺, Cu²⁺) to determine binding constants .
- Competitive Binding Assays : Introduce chelators (e.g., EDTA) to assess selectivity and stability of metal-hydroxysulphamate complexes .
- Environmental Impact Analysis : Use inductively coupled plasma mass spectrometry (ICP-MS) to quantify metal leaching in simulated wastewater treatment studies .
Data Presentation and Reproducibility
Q. What are the best practices for documenting experimental protocols involving sodium hydroxysulphamide to ensure reproducibility?
- Methodological Answer :
- Detailed Supplemental Materials : Include step-by-step synthesis videos, raw spectral data (e.g., NMR peak lists), and instrument calibration logs in supplementary files .
- Error Reporting : Quantify uncertainties (e.g., ±0.5% for elemental analysis) and disclose batch-to-batch variability in purity (e.g., 95–98% by HPLC) .
- Open Data Repositories : Share datasets on platforms like Zenodo or Figshare with DOIs, enabling independent validation .
Q. How should researchers design controlled experiments to isolate sodium hydroxysulphamide’s effects in multi-component chemical systems?
- Methodological Answer :
- Fractional Factorial Design : Use Design of Experiments (DoE) software to minimize confounding variables (e.g., competing reductants like NaBH₄) .
- Blank Controls : Run parallel reactions without the compound to quantify background reaction rates .
- Cross-Validation : Collaborate with independent labs to replicate key findings using identical reagents and equipment specifications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
